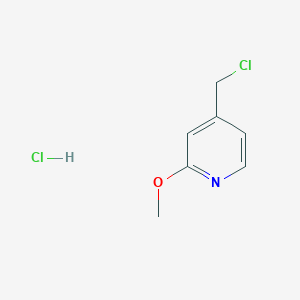

4-(Chloromethyl)-2-methoxypyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDWIGUXCXCNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627045 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-96-6 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-2-methoxypyridine hydrochloride physical properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physical property data for 4-(Chloromethyl)-2-methoxypyridine hydrochloride. It is important to note that publicly available data for this specific compound is limited. The information presented herein is compiled from various chemical and safety data sources. Researchers should exercise caution and verify this information through their own analytical methods.

Compound Identification and Properties

The table below summarizes the known physical and chemical properties of 4-(Chloromethyl)-2-methoxypyridine .

| Property | Value | Source(s) |

| CAS Number | 355013-79-5 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Boiling Point | 237.3 °C | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

Note on Isomeric and Substituted Analogs: A significant amount of data is available for the isomeric compound, 2-(Chloromethyl)-4-methoxypyridine hydrochloride, and the substituted analog, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride[2][3]. The latter is a well-documented intermediate in the synthesis of Omeprazole[2]. Researchers should be careful not to confuse the data for these compounds with the subject of this guide. For instance, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) has a reported melting point of approximately 128-131 °C and is soluble in water[2].

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above for 4-(Chloromethyl)-2-methoxypyridine were not found in the reviewed literature. Standard analytical techniques such as Differential Scanning Calorimetry (DSC) for melting point, gas chromatography-mass spectrometry (GC-MS) for purity and molecular weight confirmation, and solubility assays would be appropriate for characterizing this compound.

Chemical Relationships

The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of a basic compound.[4] The following diagram illustrates the simple acid-base reaction to form the hydrochloride salt from the free base.

Caption: Formation of the hydrochloride salt.

Safety and Handling

Based on available data for the free base, 4-(Chloromethyl)-2-methoxypyridine is classified as an irritant.[1] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

The following diagram outlines a general workflow for responding to a chemical spill, which is applicable to handling this compound.

Caption: Workflow for responding to a chemical spill.

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key heterocyclic intermediate. Its utility in organic synthesis, particularly in the construction of complex pharmaceutical molecules, stems from the reactive chloromethyl group attached to the methoxypyridine core. This guide details its chemical properties, outlines general protocols for its synthesis and purification, and discusses its role as a building block in drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in research and development. The key identifiers and available physicochemical data for this compound are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(chloromethyl)-2-methoxypyridine;hydrochloride |

| CAS Number | 193001-96-6[1][2][3] |

| Molecular Formula | C₇H₉Cl₂NO[2] |

| Molecular Weight | 194.06 g/mol [2] |

| Canonical SMILES | COC1=NC=CC(=C1)CCl.Cl |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Purity | ≥98% (Typical commercial grade)[2] |

| Density | Data not reported in reviewed literature[4] |

| Melting Point | Data not reported |

| Appearance | Data not reported |

Synthesis and Purification Protocols

While a specific, peer-reviewed synthesis protocol for this compound (CAS 193001-96-6) is not detailed in the available literature, a general method can be inferred from the synthesis of its isomers and structurally related compounds. The most common pathway involves the chlorination of the corresponding hydroxymethylpyridine precursor.

This protocol is based on the established conversion of (4-methoxy-pyridin-2-yl)-methanol to its corresponding chloromethyl derivative and should be optimized for the 4-chloromethyl isomer.[5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend or dissolve (2-methoxy-pyridin-4-yl)-methanol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or triphosgene (1.1-1.5 eq.), dropwise via the dropping funnel while maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting crude solid or oil is this compound.

Crude chloromethylpyridine hydrochlorides often contain unreacted starting materials and side-products.[6] A solvent wash is an effective initial purification step.[6]

-

Slurry Formation: Transfer the crude solid product to a beaker and add a suitable organic solvent or solvent mixture in which the desired product has low solubility, but impurities are more soluble. A mixture of acetone and petroleum ether has proven effective for related compounds.[6] Other potential solvents include toluene or isopropanol.[7]

-

Washing: Stir the resulting slurry vigorously for 30 minutes at a controlled temperature (e.g., room temperature or 0°C).

-

Isolation: Isolate the purified solid by filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold wash solvent to remove residual impurities.[6]

-

Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight. The purity of the final product should be confirmed by HPLC.[7]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed.

Table 3: Analytical Methods for Characterization

| Technique | Purpose |

|---|---|

| HPLC | The primary method for determining the purity of the compound and quantifying impurities.[6] |

| TLC | Used for rapid, qualitative monitoring of reaction progress and purification efficiency.[6] |

| NMR Spectroscopy | Confirms the chemical structure of the compound and helps identify unknown impurities.[6] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, further confirming the compound's identity.[6] |

This protocol is based on methods used for analogous pyridine derivatives and should be validated for this specific compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size) is often suitable for this class of compounds.[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and a polar organic solvent like acetonitrile or methanol.[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs, such as 210 nm or 254 nm.[8]

-

Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total peak area.

Role in Drug Development and Chemical Reactivity

This compound is a valuable intermediate due to its inherent reactivity. The electron-withdrawing nature of the pyridine ring and the nitrogen atom activates the chloromethyl group, making it a potent electrophile susceptible to nucleophilic substitution.

This reactivity profile is exploited in the synthesis of Active Pharmaceutical Ingredients (APIs). Structurally similar compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, are well-documented key intermediates in the industrial synthesis of proton pump inhibitors (PPIs) like Omeprazole and Pantoprazole, respectively.[8][9] In these syntheses, the chloromethylpyridine fragment is coupled with a benzimidazole thiol derivative.

The logical relationship is that the chloromethyl group serves as a reactive handle to link the pyridine moiety to another heterocyclic system, forming the core structure of the final drug molecule.

References

- 1. Buy Sodium dichloro-s-triazinetrione dihydrate (EVT-359729) | 51580-86-0 [evitachem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 193001-96-6|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cionpharma.com [cionpharma.com]

4-(Chloromethyl)-2-methoxypyridine hydrochloride molecular weight and density

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-methoxypyridine hydrochloride

This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a focus on its molecular weight and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate stoichiometric calculations in experimental designs and for the analytical characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | [1][2] |

| CAS Number | 193001-96-6 | [1][3][4] |

| Molecular Weight | 194.06 g/mol | [1] |

| Density | Not reported in available literature. |

Experimental Protocols

While the density of this compound is not publicly documented, it can be determined experimentally. The following sections outline generalized protocols for the determination of molecular weight and density applicable to solid organic compounds.

Determination of Molecular Weight (Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a standard method for confirming the molecular weight of a compound with high accuracy.

Methodology:

-

Sample Preparation: A small amount of the analyte is dissolved in a suitable volatile solvent.

-

Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated and separated in a magnetic or electric field based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak in the spectrum corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) allows for the direct determination of the molecular weight.

Determination of Density (Liquid Displacement Method)

The density of an irregularly shaped solid can be determined using the liquid displacement method, based on Archimedes' principle.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[5][6]

-

Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is placed into a graduated cylinder, and the initial volume (V₁) is recorded.[5]

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

Final Volume Measurement: The new volume of the liquid (V₂) is recorded.[5]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated by dividing the mass (m) of the sample by its volume (V).[6][7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound, from initial synthesis to the determination of key physical properties.

Caption: Workflow for Chemical Compound Characterization.

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS Number: 193001-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-methoxypyridine hydrochloride, with CAS number 193001-96-6, is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its structure, featuring a reactive chloromethyl group and an electron-donating methoxy group on the pyridine ring, makes it a versatile building block for the introduction of the 2-methoxy-4-pyridylmethyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the available information on its chemical properties, and outlines generalized experimental protocols for its synthesis and purification by drawing parallels with structurally similar and well-documented pyridine derivatives. The guide also explores its potential applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes the key known and calculated physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 193001-96-6 | [1] |

| Molecular Formula | C₇H₉Cl₂NO | N/A |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| Purity | Typically offered at ≥98% | [1] |

Synthesis and Purification

General Synthesis Workflow

The probable synthetic pathway for this compound is depicted in the following workflow diagram.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Chlorination of a Hydroxymethylpyridine Precursor (Analogous Procedure)

The following is a generalized experimental protocol for the chlorination of a hydroxymethylpyridine to its corresponding chloromethylpyridine hydrochloride, based on procedures for similar compounds. This protocol should be considered a starting point and requires optimization for the specific synthesis of this compound.

Materials:

-

4-(Hydroxymethyl)-2-methoxypyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) or other suitable chlorinating agent (e.g., oxalyl chloride, phosphorus oxychloride) (1.0 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 4-(hydroxymethyl)-2-methoxypyridine in anhydrous DCM in a round-bottom flask under an inert gas atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 1-4 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure.

-

The resulting crude product, this compound, can then be purified.

Purification Protocols

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. The following are generalized purification protocols that can be adapted for this compound.

Protocol 1: Solvent Wash/Trituration

-

Suspend the crude solid product in a suitable organic solvent in which the desired product has low solubility, but the impurities are more soluble (e.g., diethyl ether, hexane, or a mixture of solvents).

-

Stir the suspension vigorously for a period of time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or cooled).

-

Collect the solid product by filtration (e.g., using a Büchner funnel).

-

Wash the filter cake with a small amount of the cold wash solvent.

-

Dry the purified solid under vacuum.

Protocol 2: Recrystallization

-

Select a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to induce crystallization. The cooling process can be followed by placing the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Applications in Drug Discovery and Development

While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are found in various biologically active compounds. Substituted pyridines are a common feature in many pharmaceuticals. The reactive chloromethyl group serves as a handle for nucleophilic substitution reactions, allowing for the facile introduction of the pyridine core into a larger molecule.

Based on the applications of its structural analogs, this compound is a potential intermediate for the synthesis of:

-

Proton Pump Inhibitors (PPIs): Many PPIs, such as omeprazole and pantoprazole, contain a substituted pyridine ring linked to a benzimidazole moiety. While these specific drugs utilize different pyridine intermediates, the underlying synthetic strategy often involves the coupling of a chloromethylpyridine with a thiol-containing heterocycle.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many small-molecule kinase inhibitors used in oncology.

-

Other Biologically Active Molecules: The versatility of the chloromethyl group allows for reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, and carbanions), opening avenues for the synthesis of diverse compound libraries for screening in various therapeutic areas.

General Reaction Scheme: Nucleophilic Substitution

The primary utility of this compound in synthesis is its reactivity towards nucleophiles. The chloromethyl group is an excellent electrophile for Sₙ2 reactions.

Caption: General scheme for the reaction of this compound with a nucleophile.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its chemical structure, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a potentially valuable building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data and specific applications for this compound are not widely published, its structural features suggest its utility as a versatile intermediate. The synthesis and purification protocols for structurally similar compounds provide a solid foundation for its preparation and use in the laboratory. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and other functional molecules.

References

Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document provides a comprehensive overview of a common synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow for versatile chemical modifications, making it a valuable intermediate in drug discovery and development. The synthesis typically involves a multi-step process culminating in the chlorination of the corresponding hydroxymethylpyridine precursor. This guide will focus on a widely applicable and scalable synthetic approach.

Synthetic Pathway Overview

The synthesis of this compound generally proceeds through a sequence of reactions starting from a commercially available pyridine derivative. A common strategy involves the formation of a pyridine N-oxide, followed by functional group manipulations to introduce the methoxy and hydroxymethyl groups at the 2- and 4-positions, respectively. The final step is the chlorination of the hydroxyl group to yield the desired product.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key chlorination step in the synthesis of this compound. The protocols are based on established methods for analogous pyridine derivatives and can be adapted and optimized for specific laboratory conditions.

Chlorination of (2-Methoxypyridin-4-yl)methanol using Thionyl Chloride

This protocol describes the conversion of the alcohol precursor to the desired chloromethyl derivative using thionyl chloride (SOCl₂).

Materials:

-

(2-Methoxypyridin-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Hexanes or Diethyl ether (for washing)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve (2-methoxypyridin-4-yl)methanol in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride in dichloromethane dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation of Product: The resulting solid residue is suspended in hexanes or diethyl ether and stirred vigorously.

-

Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold hexanes or diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Caption: Experimental workflow for the chlorination step.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of chloromethylpyridine derivatives, which can be used as a reference for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Chlorination of Hydroxymethylpyridines

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (4-Methoxy-pyridin-2-yl)-methanol | Thionyl chloride | Dichloromethane | Room Temp | 2 | ~100 | [1] |

| 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl chloride | Dichloromethane | Room Temp | 1 | 100 | [2] |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride | Dichloromethane | 0 to Room Temp | 1.5 | 76.4 | [3] |

| 2-Hydroxymethyl-3,4-dimethoxy-pyridine | Sulfuryl chloride | Dichloromethane | 0 to Room Temp | 2 | 78 | [4] |

Table 2: Physicochemical Properties of Related Chloromethylpyridine Hydrochlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | C₇H₉Cl₂NO | 194.06 | White solid |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | C₉H₁₃Cl₂NO | 222.11 | White solid |

Purification and Characterization

Purification of the crude this compound is typically achieved by washing the solid with a suitable organic solvent to remove soluble impurities. Recrystallization can be employed for further purification if necessary.

Common Impurities:

-

Unreacted starting material ((2-methoxypyridin-4-yl)methanol)

-

Over-chlorinated species

-

Polymeric byproducts

-

Residual solvents

Analytical Techniques for Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and identify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: As an indicator of purity.

Safety Considerations

-

Thionyl chloride and sulfuryl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Anhydrous conditions are crucial for the success of the chlorination reaction. Ensure all glassware is thoroughly dried before use.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory capabilities and project requirements.

References

- 1. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for 4-(chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis involves multi-step chemical transformations, starting from readily available precursors. The choice of starting material and synthetic route can significantly impact the overall yield, purity, and cost-effectiveness of the final product. This guide explores the most common and efficient pathways for its preparation.

Primary Synthesis Routes and Starting Materials

The synthesis of this compound and its analogs typically originates from substituted pyridines. The key transformations involve the introduction of the methoxy group, the formation of the N-oxide, and the chlorination of a methyl or hydroxymethyl group.

Route 1: Starting from 2-Methoxy-4-methylpyridine

One of the most direct routes involves the chlorination of 2-methoxy-4-methylpyridine. This pathway is advantageous due to its relative simplicity.

Caption: Synthesis from 2-Methoxy-4-methylpyridine.

Route 2: Starting from Maltol

A more complex but versatile route begins with maltol, a naturally occurring organic compound. This pathway involves building the pyridine ring system and subsequently functionalizing it.

Caption: Synthesis from Maltol.

This route is particularly useful for producing related compounds like 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, an important intermediate for proton pump inhibitors like pantoprazole.[1][2]

Route 3: Starting from 2,3,5-Trimethylpyridine

For the synthesis of related structures such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate for omeprazole, 2,3,5-trimethylpyridine is a common starting material.[3]

Caption: Synthesis from 2,3,5-Trimethylpyridine.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and quantitative data for key synthetic steps.

Oxidation of Substituted Pyridines

The formation of a pyridine N-oxide is a common initial step to activate the pyridine ring for further substitutions.

Experimental Protocol: To a solution of the starting pyridine derivative (e.g., 4-methoxypyridine) in a suitable solvent like dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature, typically between 0-5 °C.[4] The reaction mixture is then stirred at room temperature for an extended period (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

| Starting Material | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Purity |

| 4-Methoxypyridine | m-CPBA | Dichloromethane | 0-25 °C | 24 h | 98% | 95% |

| 4-Methylpyridine | m-CPBA | Dichloromethane | 0-25 °C | 24 h | - | - |

| 4-Nitropyridine | m-CPBA | Dichloromethane | 0-25 °C | 24 h | - | - |

Chlorination of Hydroxymethylpyridines

The final step in many synthetic routes is the conversion of a hydroxymethyl group to the desired chloromethyl group, followed by hydrochloride salt formation.

Experimental Protocol: A solution of the 2-(hydroxymethyl)pyridine derivative in a solvent such as dichloromethane is cooled in an ice bath.[3] A chlorinating agent, commonly thionyl chloride or sulfuryl chloride, dissolved in the same solvent, is added dropwise while maintaining the low temperature.[3][5] After the addition is complete, the reaction is allowed to proceed at room temperature for a specified time.[3][5] The solvent is then removed under reduced pressure, and the resulting solid is purified, often by recrystallization or washing with a non-polar solvent like hexane.[5]

| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Purity |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl Chloride | Dichloromethane | Ice bath to RT | 1.5 h | 76.4% | 99.7% |

| 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl Chloride | Dichloromethane | Room Temperature | 1 h | 100% | - |

| (4-Methoxy-pyridin-2-yl)-methanol | Dichloro sulfoxide | Dichloromethane | - | 2 h | 100% | - |

Synthesis from Maltol: A Multi-step Example

The synthesis starting from maltol involves a series of reactions as outlined in the patent literature.[1][2]

Workflow:

Caption: Experimental workflow for synthesis from Maltol.

This multi-step process, while lengthy, allows for the construction of highly substituted pyridine derivatives with good overall yields, reported to be above 75%.[2]

Conclusion

The synthesis of this compound can be achieved through various synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of production, and the required purity of the final product. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for chemists and researchers in the field of pharmaceutical development, enabling them to make informed decisions in the design and execution of their synthetic strategies.

References

- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(Chloromethyl)-2-methoxypyridine hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this document presents data for structurally similar compounds to serve as a reference for researchers in the field. The guide includes detailed experimental protocols for the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyridines

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-(Chloromethyl)pyridine hydrochloride | D₂O | 8.85 (d, 2H), 7.95 (d, 2H), 4.80 (s, 2H) |

| 2-Methoxy-4-methylpyridine | CDCl₃ | 8.10 (d, 1H), 6.70 (s, 1H), 6.60 (d, 1H), 3.90 (s, 3H), 2.30 (s, 3H) |

Table 2: Representative IR Absorption Bands for Chloro- and Methoxy-Substituted Pyridines

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-Cl Stretch | 650 - 850 |

| C-O-C Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |

| C=N Stretch (in Pyridine Ring) | ~1580 |

| C=C Stretch (in Pyridine Ring) | ~1600 and ~1470 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Table 3: Representative Mass Spectrometry Data for a Related Compound

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| 2-(Chloromethyl)-4-methoxypyridine | Electrospray (ESI) | 158.0 |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for compounds like this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical environment of the hydrogen atoms.

-

Acquire a ¹³C NMR spectrum to identify the carbon framework of the molecule.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule by measuring its mass-to-charge ratio.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common soft ionization method suitable for polar molecules like pyridine derivatives.

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Stability and Storage of 4-(Chloromethyl)-2-methoxypyridine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in drug development and manufacturing. This document outlines the potential degradation pathways, recommended storage conditions, and methodologies for assessing the stability of this compound.

Chemical Profile and Intrinsic Stability

This compound is a substituted pyridine derivative. The presence of the chloromethyl group makes the molecule susceptible to nucleophilic substitution reactions, particularly hydrolysis. The pyridine ring itself is relatively stable, but the substituents can influence its overall reactivity and degradation profile. The hydrochloride salt form generally enhances the stability and handling properties of the parent compound.

General Stability: The compound is considered stable under normal, recommended storage conditions. However, it is susceptible to degradation under conditions of high humidity, elevated temperatures, and exposure to light and strong oxidizing agents.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. |

| Humidity | Keep container tightly closed in a dry and well-ventilated place. | The chloromethyl group is susceptible to hydrolysis in the presence of moisture. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent potential photolytic degradation. |

| Inert Atmosphere | For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | Prevents oxidation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture. | To avoid chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways. Based on the chemical structure of this compound and data from related compounds, the primary degradation pathways are expected to be hydrolysis and oxidation.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(Hydroxymethyl)-2-methoxypyridine. This reaction can be catalyzed by both acidic and basic conditions.

Oxidative Degradation

Oxidative conditions can potentially lead to the formation of various degradation products, including the corresponding pyridine-N-oxide or degradation of the pyridine ring itself under harsh conditions.

Thermal and Photolytic Degradation

Exposure to high temperatures can accelerate the degradation processes, particularly hydrolysis if moisture is present. Photolytic degradation can occur upon exposure to UV light, potentially leading to the formation of radical species and subsequent complex degradation products.

Below is a diagram illustrating the logical relationship between storage conditions and potential degradation pathways.

Caption: Relationship between improper storage and degradation pathways.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is essential for separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Example HPLC Method Parameters (based on related compounds)

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile or methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for forced degradation studies based on ICH guidelines and methodologies applied to structurally similar compounds. These should be optimized for this compound.

Objective: To generate potential degradation products to develop and validate a stability-indicating method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.

Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid

-

Conditions: Reflux at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

-

-

Base Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide

-

Conditions: Reflux at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

-

-

Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide

-

Conditions: Store at room temperature for a specified period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Conditions: Expose the solid compound to dry heat (e.g., 80-105°C) for a specified period (e.g., 24, 48, 72 hours).

-

-

Photolytic Degradation:

-

Conditions: Expose the solid compound or a solution to a photostability chamber with a light source (e.g., UV and visible light) for a specified duration.

-

Below is a diagram illustrating a typical experimental workflow for a forced degradation study.

An In-depth Technical Guide to the Key Intermediates in Omeprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core intermediates in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The synthesis of omeprazole is a well-established multi-step process, refined for industrial-scale production, primarily involving the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation. This document outlines the synthesis of the key precursors and their subsequent reaction to form omeprazole, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Intermediates and Overall Synthesis

The industrial synthesis of omeprazole predominantly relies on two key intermediates:

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride : The substituted pyridine component.

-

5-Methoxy-2-mercaptobenzimidazole : The benzimidazole core.

The general synthetic route involves the nucleophilic substitution reaction between these two intermediates to form a thioether intermediate, which is subsequently oxidized to the sulfoxide, yielding omeprazole.[1]

Synthesis of Key Intermediates

Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

The synthesis of this crucial pyridine intermediate can be achieved through various routes, often starting from 2,3,5-trimethylpyridine.[2] A common pathway involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, and subsequent functional group manipulations to introduce the chloromethyl group.[2][3]

A more direct laboratory-scale synthesis often starts from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[2][4][5]

Experimental Protocol: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine [4]

-

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[2]

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

-

Procedure:

-

Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 25.1 g, 0.15 mol) in dichloromethane (400 mL) in a reaction vessel under an inert atmosphere (e.g., argon).[4]

-

Slowly add a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise to the reaction mixture at room temperature over 30 minutes.[4]

-

Stir the reaction mixture at room temperature for an additional 30 minutes.[4]

-

Remove the solvent under reduced pressure.

-

Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.

-

Wash the solid with hexane (50 mL) and dry it in the air to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[4]

-

Synthesis of 5-Methoxy-2-mercaptobenzimidazole

This benzimidazole intermediate is typically synthesized from 4-methoxy-o-phenylenediamine and carbon disulfide.[6]

Experimental Protocol: Synthesis of 5-Methoxy-2-mercaptobenzimidazole [6]

-

Materials:

-

4-methoxy-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

Add carbon disulfide (2.5 mL, 0.04 mol) to the solution and stir for 30 minutes at room temperature.

-

Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).

-

Reflux the reaction mixture for 4 hours and then stir at room temperature overnight.

-

Evaporate the solvent in vacuo and dilute the residue with dichloromethane.

-

The addition of water will cause a precipitate to form. Suspend this precipitate in dichloromethane and acidify to a pH of 4.

-

Filter the suspension to obtain 5-methoxy-2-mercaptobenzimidazole as a crystalline solid.[6]

-

Omeprazole Synthesis: Coupling and Oxidation

The final steps in omeprazole synthesis involve the coupling of the two key intermediates followed by oxidation of the resulting thioether.

Formation of the Thioether Intermediate

The reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole is a nucleophilic substitution.

Experimental Protocol: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) [1]

-

Materials:

-

5-Methoxy-2-mercaptobenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.[1]

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to precipitate the thioether intermediate.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Oxidation to Omeprazole

The final step is the selective oxidation of the thioether to a sulfoxide. Various oxidizing agents can be used, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice in laboratory settings.[7]

Experimental Protocol: Synthesis of Omeprazole [1]

-

Materials:

-

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution to a low temperature (e.g., -10°C).

-

Slowly add a solution of m-CPBA in dichloromethane.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.[1]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane and diethyl ether).[1]

-

Quantitative Data Summary

| Reaction Step | Starting Material | Reagent(s) | Product | Yield | Purity | Reference(s) |

| Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl chloride | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 100% | - | [4] |

| Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 76.4% | 99.7% | [2] |

| Synthesis of 5-Methoxy-2-mercaptobenzimidazole | 4-methoxy-o-phenylenediamine | Carbon disulfide, Potassium hydroxide | 5-Methoxy-2-mercaptobenzimidazole | 63% | - | [6] |

| Synthesis of Omeprazole from Thioether Intermediate | 2-[2-(4-chloro-3,5-dimethylpyridyl)methylthio]-5-methoxy-benzimidazole | Metachloroperoxy-benzoic acid | Omeprazole | 60% | - | [8] |

Visualizing the Synthesis

The logical flow of the omeprazole synthesis can be visualized through the following diagrams.

Caption: Overall workflow for the synthesis of omeprazole.

Caption: Synthesis of the pyridine intermediate.

Caption: Synthesis of the benzimidazole intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 4-(Chloromethyl)-2-methoxypyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions using 4-(chloromethyl)-2-methoxypyridine hydrochloride. This versatile reagent serves as a valuable building block for the introduction of the (2-methoxy-4-pyridyl)methyl moiety, a common scaffold in medicinal chemistry and drug development. The protocols herein cover N-alkylation, S-alkylation, and O-alkylation reactions, offering a comprehensive guide for the synthesis of a diverse range of substituted pyridine derivatives.

Introduction

This compound is a reactive electrophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring and the chlorine atom polarizes the C-Cl bond, making the benzylic-like carbon susceptible to attack by a wide variety of nucleophiles. The hydrochloride salt form enhances the stability of the compound for storage. In solution, under basic conditions, the free base is generated in situ to react with the nucleophile. These reactions are fundamental in the synthesis of novel compounds with potential therapeutic applications, as the substituted pyridine motif is a key component in many biologically active molecules.

General Reaction Mechanism

The nucleophilic substitution reaction with 4-(chloromethyl)-2-methoxypyridine proceeds via a classic SN2 mechanism. A nucleophile (Nu:-) attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The reaction typically requires a base to either deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize the HCl generated if the free base of the pyridine starting material is used.

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental Protocols

The following sections provide detailed protocols for the reaction of this compound with nitrogen, sulfur, and oxygen nucleophiles.

N-Alkylation Protocol

This protocol is suitable for the N-alkylation of primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles.

Materials:

-

This compound

-

Nitrogen nucleophile (e.g., primary/secondary amine, aniline, amide)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing nucleophile (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of nucleophile).

-

Add the appropriate base (refer to Table 1 for guidance). For solid bases like K₂CO₃ or Cs₂CO₃, add 2.0-3.0 eq. For NaH, cool the solution to 0 °C and add 1.2 eq portion-wise. Caution: Hydrogen gas is evolved with NaH.

-

Stir the mixture at the appropriate temperature (0 °C for NaH, room temperature for carbonates) for 30-60 minutes to ensure deprotonation of the nucleophile.

-

Add this compound (1.1-1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at the temperature and for the duration indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction. For carbonate bases, pour the mixture into water. For NaH, cool to 0 °C and cautiously add saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the initial solvent).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 1: N-Alkylation Reaction Conditions and Yields

| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Primary Amine | K₂CO₃ | DMF | 25 | 12-18 | 80-95 |

| Secondary Amine | K₂CO₃ | MeCN | 25-50 | 6-12 | 85-98 |

| Aniline | Cs₂CO₃ | DMF | 50 | 12-24 | 60-85 |

| Amide/Lactam | NaH | THF/DMF | 0 to 25 | 4-12 | 50-80 |

S-Alkylation Protocol

This protocol is designed for the S-alkylation of thiols and thiophenols.

Materials:

-

This compound

-

Sulfur nucleophile (e.g., thiol, thiophenol)

-

Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., Ethanol (EtOH), DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask, dissolve the thiol or thiophenol (1.0 eq) in the chosen solvent.

-

Add the base (1.1 eq of NaOH or 2.0 eq of K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify by silica gel column chromatography.

Table 2: S-Alkylation Reaction Conditions and Yields

| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Aliphatic Thiol | NaOH | EtOH | 60 | 2-4 | 85-95 |

| Thiophenol | K₂CO₃ | DMF | 50 | 3-5 | 80-90 |

O-Alkylation Protocol

This protocol is suitable for the O-alkylation of phenols and alcohols.

Materials:

-

This compound

-

Oxygen nucleophile (e.g., phenol, alcohol)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

-

Solvent (e.g., Acetone, DMF, THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and the anhydrous solvent.

-

Add the base (2.0-3.0 eq of K₂CO₃ or 1.2 eq of NaH at 0 °C).

-

Stir for 30-60 minutes at the appropriate temperature to form the alkoxide or phenoxide.

-

Add this compound (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor by TLC.

-

Upon completion, quench the reaction as described in the N-alkylation protocol.

-

Perform an aqueous work-up with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 3: O-Alkylation Reaction Conditions and Yields

| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Phenol | K₂CO₃ | Acetone | 50 | 12-18 | 70-85 |

| Primary Alcohol | NaH | THF | 25 | 10-16 | 60-75 |

Experimental Workflow Diagram

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway Involvement

While this compound itself is a synthetic intermediate, the resulting substituted pyridine derivatives are of significant interest in drug discovery. For instance, certain 2,4-substituted pyridine derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. One such area of interest is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The (2-methoxy-4-pyridyl)methyl moiety can serve as a key pharmacophore that interacts with the ATP-binding site of these kinases.

The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized inhibitor might act.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The reaction conditions and yields provided are representative and may require optimization for specific substrates.

Application Notes and Protocols: The Versatile Role of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(chloromethyl)-2-methoxypyridine hydrochloride and its analogs as pivotal intermediates in the construction of diverse heterocyclic frameworks. This document offers detailed experimental protocols for the synthesis of these key building blocks and their subsequent elaboration into medicinally relevant compounds through nucleophilic substitution reactions.

Introduction

This compound is a reactive electrophilic building block widely employed in the synthesis of complex heterocyclic molecules. The presence of a chloromethyl group at the 4-position of the pyridine ring provides a reactive handle for the introduction of various nucleophiles, while the 2-methoxy group influences the electronic properties of the ring system. This reagent and its derivatives are instrumental in the preparation of a range of pharmaceutical agents, most notably proton pump inhibitors like omeprazole and antiviral compounds such as nevirapine analogs.

Synthesis of Chloromethylpyridine Intermediates

The preparation of chloromethyl-substituted methoxypyridines typically involves the chlorination of the corresponding hydroxymethylpyridine precursor. Thionyl chloride or sulfuryl chloride are commonly employed as chlorinating agents.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol details the synthesis of a key intermediate used in the production of the antiulcer drug Omeprazole.[1][2]

Experimental Procedure:

-

In a three-necked flask, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g) in dichloromethane (480 ml).

-

Cool the stirred solution in an ice bath.

-

Separately, prepare a solution of sulfuryl chloride (225 ml) in dichloromethane.

-

Add the sulfuryl chloride solution dropwise to the cooled pyridine solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add acetone to the residue and stir until a paste is formed.

-

Collect the solid product by filtration under reduced pressure.

-

Wash the filter cake with acetone and dry to yield 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield | Purity |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g) | Sulfuryl chloride (225 ml) | Dichloromethane (480 ml) | 1.5 hours | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 76.4% (230 g) | 99.7% |

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Applications in Heterocyclic Synthesis: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity towards nucleophiles, enabling the facile introduction of the pyridylmethyl moiety into a variety of heterocyclic systems.

Protocol 2: Synthesis of a Thioether-Linked Benzimidazole (Omeprazole Intermediate)

This protocol exemplifies a typical SN2 reaction with a thiol nucleophile, a key step in the synthesis of Omeprazole.

Experimental Procedure:

-

In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.

-

To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until fully dissolved.

-

Cool the resulting solution to below 10°C.

-

In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation, cool the mixture to 10°C and add 500 mL of water.

-

Stir the mixture for 12 hours to allow for complete precipitation.

-

Collect the white solid by suction filtration and dry to obtain the thioether product.

Quantitative Data:

| Pyridine Derivative | Nucleophile | Base | Solvents | Reaction Time | Product |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (20 g) | 2-Mercapto-5-methoxybenzimidazole (17.8 g) | NaOH (5 g) | Ethanol, Water | 4 hours | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |

Reaction Workflow Diagram:

Caption: General workflow for the nucleophilic substitution with a thiol.

Protocol 3: General Synthesis of Amine-Linked Heterocycles

This generalized protocol outlines the reaction of this compound with primary or secondary amines, a common strategy for creating building blocks for antiviral agents like Nevirapine analogues.[3][4]

Experimental Procedure:

-

In a round-bottom flask, dissolve the amine nucleophile (1.1 - 1.5 equivalents) and a suitable base (1.5 - 2.0 equivalents, e.g., triethylamine or potassium carbonate) in an appropriate solvent (e.g., ethanol, DMF).

-

To this solution, add this compound (1.0 equivalent).

-

Heat the reaction mixture to a temperature between 80-120°C and stir for 2-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-((arylamino)methyl) or 4-((alkylamino)methyl)-2-methoxypyridine derivative.

Quantitative Data (Representative):

| Pyridine Derivative | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type |

| 4-(Chloromethyl)-2-methoxypyridine HCl | Aniline | Triethylamine | Ethanol | 80 | 6 | 4-((Phenylamino)methyl)-2-methoxypyridine |

| 4-(Chloromethyl)-2-methoxypyridine HCl | Piperidine | K2CO3 | DMF | 100 | 4 | 2-Methoxy-4-(piperidin-1-ylmethyl)pyridine |

Logical Relationship Diagram:

Caption: Versatility of 4-(Chloromethyl)-2-methoxypyridine HCl in heterocyclic synthesis.

Conclusion

This compound and its derivatives are indispensable tools in modern heterocyclic chemistry. The protocols and data presented herein demonstrate their effective synthesis and application in constructing complex molecular architectures with significant potential in drug discovery and development. The straightforward nature of their nucleophilic substitution reactions allows for the generation of a vast library of compounds for biological screening and lead optimization.

References

- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of 4-(Chloromethyl)-2-methoxypyridine hydrochloride with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-(chloromethyl)-2-methoxypyridine hydrochloride with thiols is a fundamental nucleophilic substitution reaction that provides a versatile route to a wide range of 4-((alkylthio)methyl) and 4-((arylthio)methyl)-2-methoxypyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science, finding applications in the synthesis of biologically active compounds and functional materials. This document provides detailed protocols and reaction conditions for this transformation.

The general reaction proceeds via an SN2 mechanism where the thiol, often activated by a base to the more nucleophilic thiolate, displaces the chloride from the chloromethyl group of the pyridine derivative. The choice of base, solvent, and temperature is crucial for achieving high yields and purity.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-((R-thio)methyl)-2-methoxypyridine derivatives.

Summary of Reaction Conditions

The successful synthesis of 4-((alkyl/arylthio)methyl)-2-methoxypyridine derivatives hinges on the appropriate selection of reaction parameters. Below is a summary of typical conditions that can be adapted for a variety of thiol substrates.

| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aliphatic | K₂CO₃, NaH, Et₃N | Acetonitrile, DMF, Ethanol | Room Temp. - 80 | 2 - 12 | 85 - 95 |

| Aromatic | K₂CO₃, Cs₂CO₃, NaOH | DMF, DMAc, Ethanol | Room Temp. - 100 | 4 - 24 | 80 - 95 |

| Heterocyclic | K₂CO₃, DIPEA | Acetonitrile, DMF | 50 - 80 | 6 - 18 | 75 - 90 |

Note: Reaction times and temperatures may need to be optimized for specific substrates. The use of the hydrochloride salt of 4-(chloromethyl)-2-methoxypyridine may require an additional equivalent of base to neutralize the HCl.

Experimental Protocols

General Protocol for the Reaction with Thiols

This protocol provides a general procedure that can be adapted for various aliphatic and aromatic thiols.

Materials:

-

This compound

-

Thiol (aliphatic or aromatic)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-